molecular formula C9H18O3 B105752 Dibutyl carbonate CAS No. 542-52-9

Dibutyl carbonate

Cat. No. B105752
CAS RN: 542-52-9
M. Wt: 174.24 g/mol
InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DBC has been explored through different methods. One study describes the preparation of nano-TiO2 by the ethanol-thermal method, which is then used as a catalyst for the synthesis of DBC from dimethyl carbonate (DMC) and n-butyl alcohol through transesterification. The anatase form of TiO2 obtained from KOH exhibited the highest catalytic activity, leading to a 61.9% conversion of DMC and a 61.9% yield of DBC . Another study highlights the use of tetraethylammonium prolinate ionic liquids as homogeneous catalysts for the synthesis of DBC from DMC and n-butanol. The ionic liquid [N2222][Pro] was found to be particularly effective, achieving a DBC yield of 72% under optimum conditions .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of DBC, they do discuss the structures of related compounds and catalysts. For instance, the study on the synthesis of DBC using nano-TiO2 focuses on the anatase structure of TiO2 and how its crystallinity and particle size affect its catalytic performance . The molecular structure of catalysts and intermediates plays a crucial role in the efficiency and selectivity of the synthesis of DBC.

Chemical Reactions Analysis

The chemical reactions involving DBC are diverse. One paper reports on the asymmetric [4+1] annulation of Morita-Baylis-Hillman (MBH) carbonates with dicyano-2-methylenebut-3-enoates, which is a novel method for the enantioselective synthesis of cyclopentenes. Although DBC itself is not the focus, MBH carbonates are structurally related and this study provides insight into the types of reactions that carbonates can undergo . Another paper discusses the reaction of dibutyltin oxide with methanol under CO2 pressure, which is relevant to the catalytic synthesis of DMC, a precursor to DBC .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBC are indirectly addressed through the discussion of its synthesis and the properties of the catalysts used. For example, the crystallinity and particle size of TiO2 affect its catalytic activity in the synthesis of DBC, which in turn can influence the physical properties of the resulting DBC . The ionic liquids used as catalysts also have specific properties that make them suitable for the synthesis of DBC, such as their ability to activate both the alcohol and the carbonate components of the reaction .

Scientific Research Applications

1. Catalyst in Synthesis Processes

Dibutyl carbonate has been used as a catalyst in various synthesis processes. For instance, it has been involved in the synthesis of propylene carbonate from propylene glycol and carbon dioxide, enhancing catalytic activity significantly (Ya Du et al., 2005). Additionally, its use in the preparation of dimethyl carbonate from methanol and carbon dioxide has been documented, showing notable increases in yields (J. Kizlink & Ivan Pastucha, 1994).

2. Environmental Impact Studies

Research has investigated the environmental impact of dibutyl carbonate and related compounds. One study focused on the effects of dibutyl phthalate contamination in black soils, noting significant alterations in the microbiome and ecosystem functions of the soils (Zhigang Wang et al., 2016).

3. Biodegradation Processes

Dibutyl carbonate has been explored in the context of biodegradation. One study reported on the biodegradation of dibutyl phosphite, an organophosphorous compound related to dibutyl carbonate, using aerobic granular sludge, demonstrating its potential for bioremediation (G. Kiran Kumar Reddy et al., 2014).

4. Material Science Applications

Dibutyl carbonate has applications in material science, particularly in the development of degradable polymers. Its derivatives have been studied for use in medical applications due to their physico-mechanical properties, indicating potential in biomedical engineering (I. Engelberg & J. Kohn, 1991).

5. Drug Delivery Research

In the realm of drug delivery, dibutyl carbonate derivatives have been explored. For example, poly(propylene carbonate) micron fibers, potentially containing dibutyl carbonate, have been used for the sustained delivery of therapeutic agents in spinal cord injury treatments (Tongliang Xia et al., 2013).

6. Reaction Kinetics and Mechanism Studies

Research on the reaction kinetics and mechanisms involving dibutyl carbonate and related compounds provides valuable insights into chemical synthesis processes. Studies have focused on the behavior of these compounds under various conditions, contributing to the broader understanding of organic chemistry reactions (Xia Yin et al., 2019).

Safety And Hazards

Dibutyl Carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and serious eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling Dibutyl Carbonate .

Future Directions

The global Dibutyl Carbonate market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing substantial growth, driven by several factors such as technological advancements, increasing awareness of Dibutyl Carbonate benefits, coupled with growing environmental concerns .

properties

IUPAC Name

dibutyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVWOKQMDLQXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060255
Record name Carbonic acid, dibutyl ester
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Molecular Weight

174.24 g/mol
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Product Name

Dibutyl carbonate

CAS RN

542-52-9
Record name Dibutyl carbonate
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Record name n-Butyl carbonate
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Record name Dibutyl carbonate
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Record name Carbonic acid, dibutyl ester
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Record name Dibutyl carbonate
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Record name N-BUTYL CARBONATE
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Synthesis routes and methods I

Procedure details

A 160 cc Parr autoclave was charged with 2.22 g (0.03 mol) butanol, 6.9 g (0.035 mol) N-cyclohexyl-N',N',N",N"-tetramethylguanidine and 30 mL CH3CN. The autoclave was attached to a pressure head and at room temperature with stirring was added 160 psig carbon dioxide. Addition of CO2 resulted in an exothermic reaction with a rise in temperature to ca. 40° C. Into a Fischer-Porter bottle was added 8.33 g (0.09 mol) butyl chloride in 10 mL CH3CN. This mixture was attached to a pressure head and 80 psig carbon dioxide was added above the solution. After 1 h the butyl chloride solution was added all at once under 80 psig CO2 to the pre-formed carbamate anion solution generated in the autoclave. After addition the pressure was raised to 160 psig with carbon dioxide and the reaction mixture was warmed to 85° C. for 16 h. After this time the reaction mixture was allowed to cool to room temperature and then the pressure was released. An aliquot was taken, diluted with diethyl ether, Cl-+HCyTMG filtered off and by G.C. analysis a 73% yield of dibutyl carbonate was calculated. Oil 1H NMR (CDCl3) 4.14(t, J=6.6 Hz, 4H), 1.66 (m, 4H), 1.41 (m, 4H), 0.94 (t, J=7.3 Hz, 6H). 13C{1H} NMR (CDCl3) 155.9, 68.2, 31.2, 19.4, 14.1. IR (film) 1746, 1260; MS (FAB) m/z=175 (MH+).
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[Compound]
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N-cyclohexyl-N',N',N",N"-tetramethylguanidine
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30 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

The operation was performed for 80 hours in the same apparatuses and procedure as in Example 1 except that butyl allophanate was cooled to 5° C. to deposit in a settling vessel equipped in a lower portion of condenser of distillation column 18 and only butanol was returned to reactor 1 via conduit pipe 22. But, in order to remove butyl allophanate, procedures to withdraw butyl allophanate from the settling vessel every one hour and filter out it from butanol became necessary. The feed rate of urea in a steady state was 73.3 mol/hr, whereas the production rate of dibutyl carbonate to be obtained via reaction liquid withdrawing pipe 14 was 71.1 mol/hr (97.0 mol % to fed urea).
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Synthesis routes and methods III

Procedure details

A liquid containing 42.6% by weight (hereinafter, “wt %”) of dibutyl carbonate, 11.4 wt % of butyl carbamate and 46.0 wt % of phenol was fed at the rate of 300 g/hr at 100° C. to a center portion of a distillation column made from glass provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50 mmφ, height of filling portion: concentration portion 550 mm, recovery portion 550 mm) and the continuous distillation was performed under a top section pressure of 20 mmHg in the distillation column. The distillation column was operated in a reflux ratio of 3 and adjusted to distill out 265 g/hr of a distillate from the top section and thus steady state was maintained. In the distillation, a liquid containing 48.2 wt % of dibutyl carbonate and 51.8 wt % of phenol was obtained as a distillate of the top section. Butyl carbamate content in the liquid thus obtained was below 0.05 wt %. A liquid containing 98.0 wt % of butyl carbamate and 2.0 wt % of phenol was obtained at the rate of 35 g/hr from the bottom section. Dibutyl carbonate content in the liquid thus obtained was below 0.05 wt %. In this distillation, the top section temperature was 94° C. and the bottom section temperature was 118° C.
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Synthesis routes and methods IV

Procedure details

In a three-neck glass-made reactor having internal volume of 10 L in which a dropping funnel and a distillation line having a cooling portion cooled to 10° C. were installed were charged 50 g of K2CO3 (reagent manufactured by Tokyo Chemical Industry Co., Ltd., P1748) and 3408 g (46.0 mol) of 1-butanol (reagent manufactured by Tokyo Chemical Industry Co., Ltd., B0704). After warming at 30° C. by an oil bath, the whole amount of 4154 g (15.7 mol) of hexachloroacetone (reagent manufactured by Tokyo Chemical Industry Co., Ltd., H0335) was added dropwise thereto from the dropping funnel under stirring, while adjusting a dropping rate such that the temperature in the reactor did not exceed 50° C., whereby the whole reagent was added dropwise. After the dropwise addition ended, the temperature of the oil bath was slowly increased up to 100° C. over 2 hours under sufficient stirring. Chloroform generated by the reaction during temperature increase was recovered as liquid from the distillation line installed in the reactor. From the point in time when the temperature of the oil bath reached 100° C., the internal pressure of the system was slowly reduced by using a vacuum pump through a pressure-regulating valve installed in the distillation line, and the pressure was continuously reduced until the pressure finally became 20 mmHg. The surplus 1-butanol and dibutyl carbonate in the reactor produced by the reaction were extracted from the distillation line, and distillation was continuously performed until no liquid existed in the reactor finally, thereby recovering the whole reaction mixture (7486 g, recovery rate of 99%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
F Ouyang, ZZ Wang, Y Zhou, Z Cheng, ZH Lu… - Applied Catalysis A …, 2015 - Elsevier
A facile, highly efficient and phosgene-free synthesis process of dimethyl carbonate (DMC) with n-butanol (BuOH) to dibutyl carbonate (DBC) by transesterification reaction has been …
Number of citations: 23 www.sciencedirect.com
F Parrino, C Deiana, MR Chierotti, G Martra… - Journal of CO2 …, 2016 - Elsevier
… Among them, dibutyl carbonate (DBC) is extensively used for the production of various organic and polymeric materials, and it is important for petrochemical industry, because of its high …
Number of citations: 14 www.sciencedirect.com
F Cheng, X Yu, J Wang, Z Shi, C Wu - Electrochimica Acta, 2016 - Elsevier
… )-bipyrolidinium tetrafluoroborate (SBP-BF 4 ) with high ion conductivity and wide electrochemical window (could reach 5.2 V) [16], [18], dissolved in pure AN and AN + dibutyl carbonate …
Number of citations: 45 www.sciencedirect.com
P Wang, S Liu, L Lu, X Ma, Y He, Y Deng - RSC Advances, 2015 - pubs.rsc.org
An efficient method using commercially available ionic liquids (ILs) as extractants for the separation of a close-boiling mixture containing dibutyl carbonate (DBC) and butyl carbamate (…
Number of citations: 10 pubs.rsc.org
JG Kim, JY Jeon, J Chun, CS Kim… - Journal of Applied …, 2017 - Wiley Online Library
… Dialkyl carbonates such as dibutyl carbonate, dibenzyl carbonate, and diallyl carbonate were also efficiently prepared from the corresponding alcohols using this device. The compound …
Number of citations: 11 onlinelibrary.wiley.com
F Xiuli, W Qingyin, W Gongying, QIU Fali - Chinese Journal of Catalysis, 2006 - Elsevier
… The diameter and crystallinity of TiO 2 affect its catalytic activity for the synthesis of dibutyl carbonate (DBC) from dimethyl carbonate (DMC) and n-butyl alcohol. The anatase TiO 2 …
Number of citations: 15 www.sciencedirect.com
P Wang, S Liu, F Zhou, B Yang, AS Alshammari… - RSC …, 2015 - pubs.rsc.org
… In order to avoid such azeotrope, dibutyl carbonate (DBC) instead of DMC was used in this work. Because the DBC (boiling point is 207 C) and butanol could not form azeotrope, the co-…
Number of citations: 7 pubs.rsc.org
Q Yang, A Xu, C Yang - Journal of Chemical & Engineering Data, 2017 - ACS Publications
… methanol + dibutyl carbonate) and (n-butanol + dibutyl) carbonate up to now. In this work, the isobaric VLE data of the (methanol + dibutyl carbonate) and (n-butanol + dibutyl carbonate) …
Number of citations: 2 pubs.acs.org
JW Rogers - 1948 - digitalcommons.lsu.edu
… In which both the alkyl groups are the same* Clermont (20) obtained diethyl carbonate by this reaction* Lieben and Rossi (53) applied It to the production of dibutyl carbonate while …
Number of citations: 3 digitalcommons.lsu.edu
SA Kozlova, VN Emel'yanenko, M Georgieva… - The Journal of Chemical …, 2008 - Elsevier
Molar enthalpies of vaporization of aliphatic alkyl carbonates: dimethyl carbonate [616-38-6], diethyl carbonate [105-58-8], di-n-propyl carbonate [623-96-1], di-n-butyl carbonate [542-52…
Number of citations: 44 www.sciencedirect.com

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